
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N'-(2-cyanophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-(2-cyanophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-(2-cyanophenyl)urea typically involves the reaction of 5-chloro-2-hydroxy-4-nitroaniline with 2-cyanophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-(2-cyanophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-(2-cyanophenyl)urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The presence of functional groups like nitro, cyano, and chloro can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-(2-cyanophenyl)urea can be compared with other urea derivatives, such as:
N-(4-Nitrophenyl)-N’-(2-cyanophenyl)urea: Lacks the chloro and hydroxy groups, which may affect its chemical reactivity and biological activity.
N-(5-Chloro-2-hydroxyphenyl)-N’-(2-cyanophenyl)urea:
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-(phenyl)urea: Lacks the cyano group, which may alter its binding interactions and overall stability.
Propriétés
Numéro CAS |
84954-10-9 |
|---|---|
Formule moléculaire |
C14H9ClN4O4 |
Poids moléculaire |
332.70 g/mol |
Nom IUPAC |
1-(5-chloro-2-hydroxy-4-nitrophenyl)-3-(2-cyanophenyl)urea |
InChI |
InChI=1S/C14H9ClN4O4/c15-9-5-11(13(20)6-12(9)19(22)23)18-14(21)17-10-4-2-1-3-8(10)7-16/h1-6,20H,(H2,17,18,21) |
Clé InChI |
PDJQARNIKOKWCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


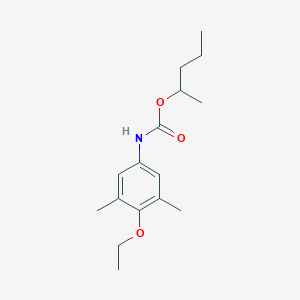



![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
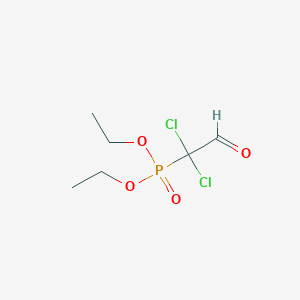
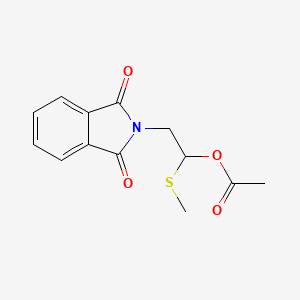

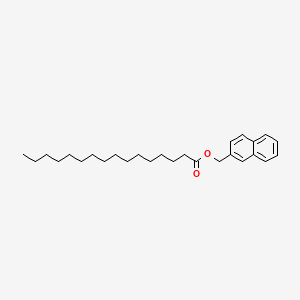
![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)
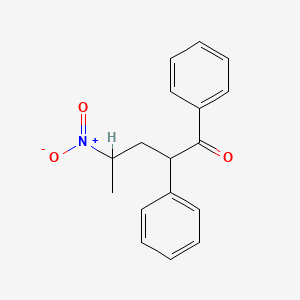
![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)
![2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one](/img/structure/B14414062.png)
